molecular formula C17H18F3N3O3 B2755838 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide CAS No. 2034321-72-5

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide

Cat. No. B2755838
CAS RN: 2034321-72-5
M. Wt: 369.344
InChI Key: SKXIYEDLRJSLMX-UHFFFAOYSA-N
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Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on pyrazole derivatives emphasizes the importance of these compounds in the development of novel materials and chemical entities. For instance, studies on energetic multi-component molecular solids involving tetrafluoroterephthalic acid and N-containing heterocycles highlight the role of strong hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. Such compounds are characterized by their supramolecular assembly facilitated by N–H⋯O, O–H⋯O, and C–H⋯F hydrogen bonds, crucial for forming higher-order structures (Wang et al., 2014).

Catalytic Properties and Chemical Transformations

Pyrazole derivatives are also explored for their catalytic properties and potential in facilitating chemical transformations. For example, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition demonstrates the versatility of pyrazole compounds in organic synthesis, offering a rapid and efficient method for generating novel compounds under mild conditions (Liu et al., 2014).

Antimicrobial and Antiviral Activity

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiavian influenza virus activity, underscoring the potential of pyrazole compounds in developing antiviral agents. These compounds exhibit significant antiviral activities against bird flu influenza (H5N1), highlighting their importance in medicinal chemistry and drug discovery (Hebishy et al., 2020).

Molecular Interaction and Drug Design

In the realm of drug design, the molecular interaction of pyrazole derivatives with biological targets is of paramount importance. Studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor offer insights into the structural basis of receptor-ligand interactions, aiding the development of selective antagonists for therapeutic applications (Shim et al., 2002).

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c18-17(19,20)26-14-6-4-12(5-7-14)16(24)22-13-9-21-23(10-13)11-15-3-1-2-8-25-15/h4-7,9-10,15H,1-3,8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXIYEDLRJSLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.